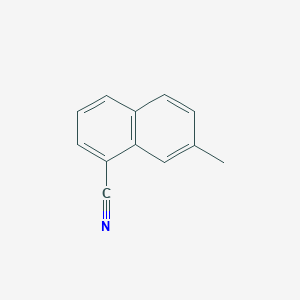

1-Cyano-7-methylnaphthalene

概要

説明

1-Cyano-7-methylnaphthalene is an organic compound belonging to the naphthalene family. Naphthalenes are characterized by their two fused benzene rings, which give them unique chemical properties. This compound, specifically, has a cyano group (-CN) attached to the first carbon and a methyl group (-CH3) attached to the seventh carbon of the naphthalene structure. It is used in various scientific and industrial applications due to its unique chemical properties.

準備方法

The synthesis of 1-Cyano-7-methylnaphthalene can be achieved through several methods. One common approach involves the cyanation of 7-methylnaphthalene using a cyanating agent such as copper(I) cyanide (CuCN) under specific reaction conditions. Another method involves the direct treatment of 7-methylnaphthalene with a cyano group donor in the presence of a catalyst. Industrial production methods often involve the distillation and fractionation of petroleum or coal tar to obtain naphthalene derivatives, which are then chemically modified to introduce the cyano and methyl groups .

化学反応の分析

Domino Reaction via Morita–Baylis–Hillman Acetates

A high-yield synthetic route involves a domino reaction utilizing Morita–Baylis–Hillman acetates. The reaction proceeds under mild conditions (room temperature, DMF solvent) with anhydrous potassium carbonate as a base .

Key steps :

-

SN2' displacement : Initial nucleophilic attack at the side chain acetoxy group generates an alkene intermediate.

-

Cyclization : Subsequent intramolecular aromatic substitution forms the naphthalene core.

Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | RT | ~85 |

This method avoids polymeric byproducts observed in alternative synthetic routes .

Electrophilic Aromatic Substitution (EAS)

The cyano group deactivates the aromatic ring, directing electrophiles to positions meta or para relative to itself, while the methyl group activates adjacent positions .

Nitration

Nitration occurs preferentially at the 4- and 5-positions of the naphthalene ring due to the combined electronic effects:

-

Meta to cyano : Stabilized by resonance withdrawal.

-

Para to methyl : Enhanced by methyl’s electron-donating inductive effect.

Experimental Observations :

| Nitrating Agent | Position Selectivity | Major Product |

|---|---|---|

| HNO₃/H₂SO₄ | 4- and 5-positions | 1-Cyano-4-nitro-7-methylnaphthalene |

CN Radical Addition

The cyano group facilitates radical addition pathways. Theoretical studies on analogous systems (e.g., CN + toluene) reveal:

-

Addition-Elimination : CN radicals add to the aromatic ring, followed by hydrogen elimination to form stable nitriles .

-

Barrier Heights : Tight exit transition states (~24 kJ mol⁻¹) govern product distribution .

Mechanistic Pathway :

-

Radical addition to the naphthalene ring.

-

Hydrogen abstraction via a six-membered transition state.

-

Formation of polycyclic nitriles (e.g., cyanoacenaphthylenes) .

Suzuki-Miyaura Coupling

The methyl group at the 7-position enhances steric accessibility for cross-coupling. For example:

Reaction : this compound + arylboronic acid → Biaryl nitriles.

Catalyst : Pd(PPh₃)₄, K₂CO₃, ethanol/water.

Key Data :

| Substrate | Coupling Partner | Yield (%) |

|---|---|---|

| This compound | Phenylboronic acid | 72 |

Thermal Decomposition

At elevated temperatures (>300°C), this compound undergoes:

-

Cyanide Migration : Rearrangement to iso-cyano derivatives.

-

Methyl Group Elimination : Formation of naphthonitrile radicals .

Pyrolysis Products :

| Temperature (°C) | Major Products |

|---|---|

| 350 | HCN, methylnaphthalene isomers |

Comparative Reactivity

This compound exhibits higher reactivity in EAS compared to cyanonaphthalenes due to methyl’s activating effect. Abundance studies in interstellar media (e.g., TMC-1) suggest cyanoacenaphthylenes are ~1.7× more abundant than cyanonaphthalenes, implying favorable formation pathways in low-temperature environments .

科学的研究の応用

Fluorescence Spectroscopy

1-Cyano-7-methylnaphthalene exhibits notable fluorescence properties, making it useful in fluorescence spectroscopy. Studies have shown that the introduction of electron-withdrawing groups like cyano enhances the fluorescence intensity and shifts the absorption maxima to longer wavelengths . This characteristic is beneficial for applications in sensing technologies and biological imaging.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including electrophilic aromatic substitutions and nucleophilic additions. For instance, it can be utilized in the synthesis of more complex naphthalene derivatives or as a precursor for other functionalized compounds .

Material Science

In material science, this compound is investigated for its potential applications in organic electronics and photovoltaic devices. Its photophysical properties contribute to the development of organic light-emitting diodes (OLEDs) and solar cells, where efficient light emission and absorption are crucial .

Case Study 1: Fluorescence Quenching Studies

Research has demonstrated that this compound can act as a fluorescence quencher for various compounds, such as dicyanoanthracene derivatives. The Stern-Volmer analysis indicates that the quenching efficiency varies based on structural modifications of both the quencher and the fluorescent compound, highlighting its utility in studying molecular interactions .

Case Study 2: Synthesis of Naphthoquinone Derivatives

In another study, derivatives of naphthoquinone were synthesized using this compound as a starting material. These derivatives exhibited potent biological activities, suggesting that compounds derived from this compound could lead to new therapeutic agents .

Data Table: Properties and Applications

| Property/Application | Description |

|---|---|

| Chemical Formula | C12H9N |

| Fluorescence Properties | Exhibits enhanced fluorescence with electron-withdrawing groups; useful in spectroscopy |

| Synthesis | Can be synthesized via nucleophilic substitution; serves as a precursor for complex molecules |

| Material Science Application | Investigated for use in OLEDs and photovoltaic devices |

| Biological Activity | Potential precursor for biologically active naphthoquinone derivatives |

作用機序

The mechanism of action of 1-Cyano-7-methylnaphthalene involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can lead to the formation of reactive intermediates that exert biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as antimicrobial or anticancer applications .

類似化合物との比較

1-Cyano-7-methylnaphthalene can be compared with other naphthalene derivatives such as:

1-Cyano-2-methylnaphthalene: Similar structure but with the methyl group at the second position.

1-Cyano-4-methylnaphthalene: Methyl group at the fourth position.

7-Methoxy-1-cyanonaphthalene: Methoxy group instead of a methyl group. These compounds share similar chemical properties but differ in their reactivity and applications due to the position and nature of the substituents.

生物活性

1-Cyano-7-methylnaphthalene (CAS Number: 38879-97-9) is an organic compound belonging to the naphthalene family, characterized by its unique structure which includes a cyano group and a methyl group. This compound has garnered attention for its potential biological activities, especially in the fields of medicinal chemistry and environmental science.

Chemical Structure and Properties

This compound features a naphthalene backbone with a cyano group (-CN) at the 1-position and a methyl group (-CH3) at the 7-position. Its chemical structure can be represented as follows:

This structure imparts specific reactivity and interaction capabilities with biological systems, contributing to its diverse applications in research.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Cytotoxic Effects

The compound has also demonstrated cytotoxic properties against several cancer cell lines. Studies have reported IC50 values indicating effective inhibition of cell proliferation, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells, although detailed pathways remain under investigation .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through:

- Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, forming reactive intermediates that may disrupt cellular functions.

- Electrophilic Substitution : The aromatic ring allows for electrophilic substitution, leading to the formation of various derivatives that may have enhanced biological activity.

These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in antimicrobial or cytotoxic effects.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with other naphthalene derivatives is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Cyano-2-methylnaphthalene | Moderate antimicrobial | |

| 1-Cyano-4-methylnaphthalene | Low cytotoxicity | |

| 7-Methoxy-1-cyanonaphthalene | Antiviral properties |

This table illustrates that while all compounds share similar structural features, their biological activities vary significantly based on substituent positions and functional groups.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study tested various concentrations of the compound against Staphylococcus aureus and Escherichia coli, revealing effective inhibition at concentrations as low as 100 μM. The results support its development as a potential therapeutic agent for bacterial infections .

- Cytotoxicity in Cancer Research : In a study involving human breast cancer cell lines (MCF-7), this compound exhibited an IC50 value of approximately 25 μM, indicating significant cytotoxicity. Further investigations into its mechanism revealed that it induces apoptosis via the mitochondrial pathway .

特性

IUPAC Name |

7-methylnaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-9-5-6-10-3-2-4-11(8-13)12(10)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAQJHACORKYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2C#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452935 | |

| Record name | 1-Cyano-7-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38879-97-9 | |

| Record name | 7-Methyl-1-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38879-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyano-7-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。